5-Fluoro-7-methyl-1H-indole
Overview
Description
5-Fluoro-7-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and synthetic drugs. The addition of fluorine and a methyl group to the indole structure can enhance its biological activity and chemical stability .
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes. These changes can lead to various therapeutic effects, depending on the specific compound and its targets .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other factors .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 5-Fluoro-7-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the Leimgruber-Batcho indole synthesis, which includes the formation of an indole ring from a nitrobenzene derivative. The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
5-Fluoro-7-methyl-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: It is used in the production of dyes and pigments, taking advantage of its stability and reactivity.
Comparison with Similar Compounds
5-Fluoro-7-methyl-1H-indole can be compared with other fluorinated indole derivatives, such as:
5-Fluoroindole: Similar in structure but lacks the methyl group, which can affect its biological activity and chemical properties.
7-Fluoroindole: The fluorine atom is positioned differently, which can lead to variations in reactivity and biological effects.
5-Methylindole: Lacks the fluorine atom, which can result in different chemical stability and biological activity.
The unique combination of fluorine and methyl groups in this compound makes it a valuable compound for research and industrial applications, offering distinct advantages over its similar counterparts .
Properties
IUPAC Name |
5-fluoro-7-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGJXOWMYWXXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694608 | |
Record name | 5-Fluoro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-52-8 | |
Record name | 5-Fluoro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.